molecular formula C56H84O20 B1496093 Otophylloside O CAS No. 1326583-08-7

Otophylloside O

Cat. No.: B1496093
CAS No.: 1326583-08-7
M. Wt: 1077.3 g/mol
InChI Key: HXWUVAUZONGLJI-LNQJHQNXSA-N
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Description

Otophylloside O is a useful research compound. Its molecular formula is C56H84O20 and its molecular weight is 1077.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Otophylloside O, a C-21 steroidal glycoside derived from Cynanchum otophyllum, has garnered attention in the field of pharmacology due to its potential therapeutic effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Isolation

This compound is structurally characterized as a steroidal glycoside, which is a class of compounds known for their diverse biological activities. It can be isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine for various ailments, including epilepsy and rheumatic pain .

1. Neuroprotective Effects

Research has indicated that this compound exhibits significant neuroprotective properties. A study demonstrated that it could attenuate neuronal injury induced by pentylenetetrazol (PTZ) in various models, including primary cortical neurons and animal models (mice and zebrafish). The treatment with this compound resulted in:

  • Reduction in Cell Death : The compound significantly improved cell survival rates from 32.45% to 66.26% when compared to controls subjected to PTZ .
  • Decreased LDH Efflux : LDH (lactate dehydrogenase) efflux is a marker of cellular damage; this compound treatment reduced this efflux, indicating protective effects on neuronal membranes .

2. Antiepileptic Potential

This compound's ability to protect against PTZ-induced seizures suggests potential as an antiepileptic agent. The compound's mechanism appears to involve modulation of apoptotic pathways, as it decreased the Bax/Bcl-2 ratio and reduced the expression of c-Fos, a protein associated with neuronal activation during seizures .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

  • Activation of DAF-16 : Similar to its analogs, such as Otophylloside B, this compound may activate the FOXO transcription factor DAF-16, which is crucial for longevity and stress resistance in model organisms like Caenorhabditis elegans.
  • Modulation of Apoptosis : The compound appears to influence apoptotic signaling pathways, contributing to its neuroprotective effects against excitotoxicity induced by PTZ.

Case Studies

Case Study 1: Neuroprotection in Zebrafish Models

In a controlled experiment using zebrafish, this compound was administered prior to PTZ exposure. The results showed a marked reduction in convulsive behavior compared to untreated controls. This study highlights the translational potential of this compound as a neuroprotective agent against seizure activity.

Case Study 2: Efficacy in Primary Cortical Neurons

In vitro studies on primary cortical neurons treated with this compound demonstrated significant preservation of neuronal morphology and function following PTZ exposure. Immunofluorescence assays revealed that neurons treated with the compound maintained healthier synaptic structures compared to those that received PTZ alone .

Data Summary

Biological ActivityObservationsReference
Cell Viability ImprovementIncreased from 32.45% to 66.26% with this compound treatment
LDH Efflux ReductionSignificant decrease in LDH levels indicating membrane protection
Neuroprotective EfficacyAttenuation of PTZ-induced neuronal damage in zebrafish models
Activation of DAF-16Suggests involvement in longevity and stress response pathways

Properties

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3/t28-,29-,30-,31-,36+,37+,38+,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49-,50-,52+,53-,54-,55+,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWUVAUZONGLJI-LNQJHQNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H84O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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